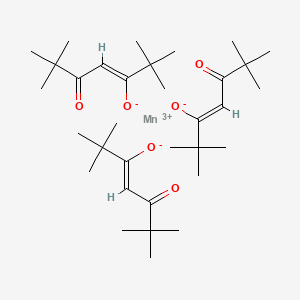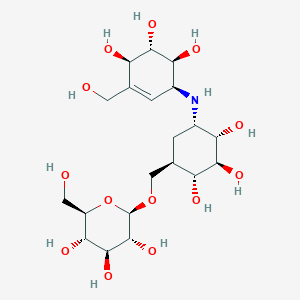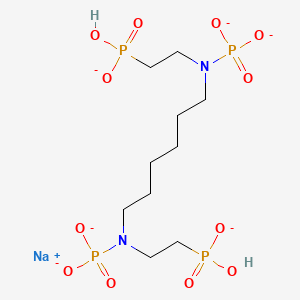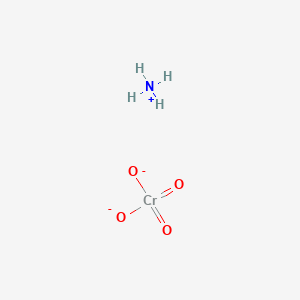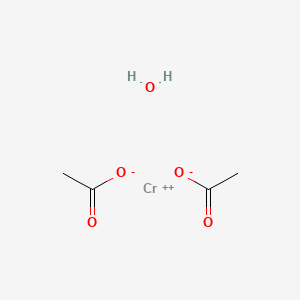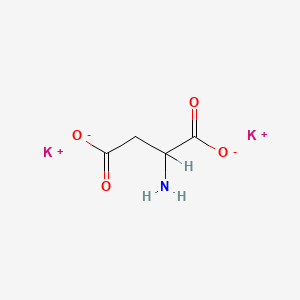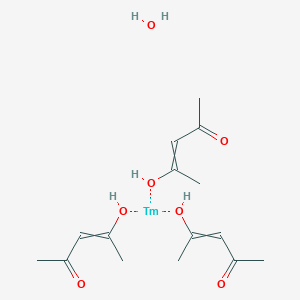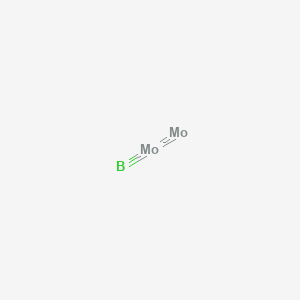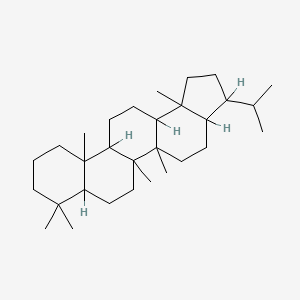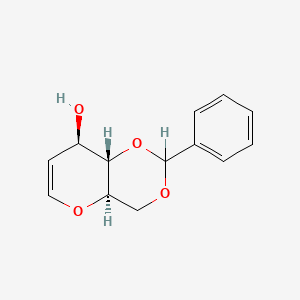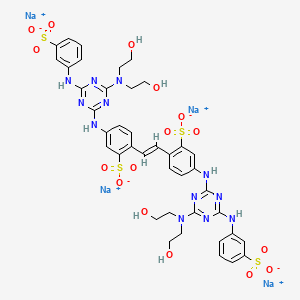
Fluorescent brightener 24
Vue d'ensemble
Description
Synthesis Analysis
Fluorescent brighteners, also known as optical brighteners, are compounds that absorb light in the ultraviolet and violet region (usually 340–370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420–470 nm). The synthesis of fluorescent brighteners can be achieved through various chemical methods.
Bifunctional Fluorescent Carbon Nanodots : Chengzhou Zhu et al. (2012) demonstrated a green approach to synthesize bifunctional fluorescent carbon nanodots via soy milk, exhibiting favorable photoluminescent properties and good electrocatalytic activity (Zhu, Zhai, & Dong, 2012).
Polymerizable 1,8-Naphthalimide Derivatives : I. Grabchev and T. Konstantinova (1997) synthesized unsaturated 1,8-naphthalimide derivatives, serving as fluorescent brightening agents (Grabchev & Konstantinova, 1997).
Benzoxazole Fluorescent Brighteners : S. Um (2007) synthesized benzoxazole-type fluorescent brighteners based on dicarboxylic acid derivatives (Um, 2007).
Molecular Structure Analysis
The molecular structure of fluorescent brighteners is critical in determining their optical and chemical properties.
β-Barrel Structure in Fluorescent Proteins : Paula J. Cranfill et al. (2016) described the common β-barrel structure of fluorescent proteins, providing rigidity and chemical environment needed for effective fluorescence (Cranfill et al., 2016).
Green Fluorescent Protein Structure : Fan Yang et al. (1996) revealed the crystal structure of the green fluorescent protein, which is in the shape of a cylinder, comprising 11 strands of β-sheet with an α-helix inside (Yang, Moss, & Phillips, 1996).
Chemical Reactions and Properties
The chemical properties of fluorescent brighteners largely depend on their chemical structure and the nature of substituents.
- Functionalization and Bioimaging Applications : Highly fluorescent crystalline carbon nanoparticles (CNPs) synthesized by microwave irradiation of sucrose with phosphoric acid were studied by Sourov Chandra et al. (2011) for their fluorescence property and potential in bioimaging (Chandra et al., 2011).
Physical Properties Analysis
The physical properties of fluorescent brighteners include aspects such as solubility, photostability, and quantum yield.
- Photophysical Characteristics of Encapsulated Fluorophores : Hooisweng Ow et al. (2005) described highly fluorescent and photostable core-shell nanoparticles, indicating the potential of tuning nanoparticle structure towards enhanced radiative properties (Ow et al., 2005).
Chemical Properties Analysis
The chemical properties are crucial for the applications of fluorescent brighteners in various fields.
- Fluorescent Carbon Nanoparticles : Haitao Li et al. (2011) synthesized highly fluorescent carbon nanoparticles from ethanol, highlighting their pH-sensitive photoluminescence properties (Li et al., 2011).
Applications De Recherche Scientifique
Spore Germination Enhancement : Brighteners, including fluorescent brighteners, have been found to increase spore germination in various fungal species. This was initially discovered in studies with Penicillium chrysogenum and later extended to other species (Darken & Swift, 1964).
Photoinitiators in Polymerization : Fluorescent brighteners like triazinylstilbene (close to fluorescent brightener 24) have been successfully used as photoinitiators for polymerization under LED light. These brighteners, in combination with diaryliodonium salt, can initiate polymerizations of acrylates and overcome oxygen inhibition (Zuo et al., 2016).
Intracellular Fluorescence Studies : The development of highly fluorescent indicators, which combine a tetracarboxylate chelating site with stilbene chromophores, has greatly improved the study of cytosolic free Ca2+ and other intracellular processes (Grynkiewicz et al., 1985).
Melatonin Suppression in Humans : Research on the potency of fluorescent light, including those emitted by fluorescent brighteners, for melatonin suppression in humans has been conducted. This could have implications for circadian and sleep regulation (Brainard et al., 2015).
Photobleaching and Photoactivation in Cell Biology : Fluorescent proteins, which can be tagged with brighteners, are used in photobleaching and photoactivation techniques to track protein behavior in living cells. This has revealed new aspects of protein dynamics (Lippincott-Schwartz et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7+;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFMEQTUGKXEQF-YZNHWISSSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N12Na4O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1165.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescent brightener 24 | |
CAS RN |
12224-02-1, 12768-91-1 | |
| Record name | Fungiqual | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012224021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Fluorescent Brightener 87 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 24 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0419JUT1K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



